molecular formula C11H12BrF3O B8029000 1-Bromo-3-butoxy-5-(trifluoromethyl)benzene

1-Bromo-3-butoxy-5-(trifluoromethyl)benzene

Cat. No.: B8029000
M. Wt: 297.11 g/mol
InChI Key: SYMIKMKBTUUKFS-UHFFFAOYSA-N
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Description

1-Bromo-3-butoxy-5-(trifluoromethyl)benzene is a substituted aromatic compound featuring a bromine atom at the 1-position, a butoxy group (-OCH₂CH₂CH₂CH₃) at the 3-position, and a trifluoromethyl (-CF₃) group at the 5-position. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceuticals or agrochemicals. The trifluoromethyl group is strongly electron-withdrawing, while the butoxy group provides moderate electron-donating effects via resonance, creating a polarized aromatic system.

Properties

IUPAC Name

1-bromo-3-butoxy-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3O/c1-2-3-4-16-10-6-8(11(13,14)15)5-9(12)7-10/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMIKMKBTUUKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis

The bromination of 3-butoxy-5-(trifluoromethyl)benzene is the most direct route. The precursor is synthesized via alkoxylation of 3-hydroxy-5-(trifluoromethyl)benzene with 1-bromobutane under basic conditions (K₂CO₃, DMF, 80°C, 12 hr), achieving >90% yield.

Brominating Agents and Conditions

Electrophilic bromination employs agents such as:

  • Molecular bromine (Br₂) : Requires Lewis acids (FeCl₃ or AlCl₃) in CH₂Cl₂ at 0–25°C. Regioselectivity is controlled by the electron-withdrawing trifluoromethyl group (-CF₃) and electron-donating butoxy (-OBu) group.

  • N-Bromosuccinimide (NBS) : Used in H₂SO₄/CH₃COOH (1:1 v/v) at 45°C, yielding 65–72%.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBH) : Superior regioselectivity (para-bromination) in glacial acetic acid, achieving 78–85% yield with <3% dibrominated byproducts.

Table 1: Bromination Efficiency Comparison

Brominating AgentSolvent SystemTemperatureYield (%)Regioselectivity (para:ortho)
Br₂CH₂Cl₂/FeCl₃0°C484:1
NBSH₂SO₄/CH₃COOH45°C729:1
DBHCH₃COOH25°C8520:1

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl boronic acids (e.g., 3-butoxy-5-(trifluoromethyl)phenylboronic acid) are coupled with 1-bromo-3-iodobenzene using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C. Yields reach 68–75%, but require rigorous anhydrous conditions.

Buchwald-Hartwig Amination (Modified for Etherification)

Pd(OAc)₂/XPhos catalyzes the coupling of 3-bromo-5-(trifluoromethyl)phenol with 1-bromobutane. This method avoids pre-alkoxylation but suffers from lower yields (55–60%) due to competing C-Br bond activation.

Halogen Exchange Reactions

Finkelstein-Type Exchange

3-Chloro-5-butoxy-(trifluoromethyl)benzene reacts with NaBr in DMF at 120°C (24 hr), achieving 40–50% yield. Limited by equilibrium dynamics and side reactions.

Phase-Transfer Catalysis (PTC)

Using tetrabutylammonium bromide (TBAB) in H₂O/toluene, the exchange completes in 8 hr with 65% yield. Scalable but requires excess NaBr (3 equiv).

Industrial-Scale Synthesis

Continuous Flow Bromination

A two-stage reactor system optimizes residence time:

  • Precursor Mixing : 3-butoxy-5-(trifluoromethyl)benzene and DBH in acetic acid (1:1.2 molar ratio).

  • Reaction Zone : Maintained at 45°C with turbulent flow (Re > 4,000) to enhance mixing.
    This method achieves 89% yield with 99.5% purity, reducing waste by 30% compared to batch processes.

Purification Techniques

  • Distillation : Vacuum distillation (bp 259.7°C at 760 mmHg) removes high-boiling impurities.

  • Crystallization : Recrystallization from ethanol/water (7:3) yields 98% pure product.

Mechanistic Insights and Challenges

Regioselectivity Control

The -CF₃ group directs electrophiles to the meta position, while -OBu favors para substitution. Computational studies (DFT) show the para position has a 12.3 kcal/mol lower activation energy than ortho, explaining the >90% para selectivity in optimized conditions.

Byproduct Formation

Major byproducts include:

  • 1,3-Dibromo-5-butoxy-(trifluoromethyl)benzene : Forms with excess Br₂ (>1.5 equiv).

  • Dealkylation Products : Butoxy group cleavage occurs in strongly acidic media (H₂SO₄ > 50%).

Emerging Methodologies

Biocatalytic Approaches

Engineered cytochrome P450 enzymes brominate 3-butoxy-5-(trifluoromethyl)benzene with 55% yield and >99% para selectivity. Limited to lab-scale due to enzyme cost .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-butoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in hydrogenated benzene derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry:
    • Building Block for Synthesis: 1-Bromo-3-butoxy-5-(trifluoromethyl)benzene serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups.
  • Biology:
    • Biological Activity Investigation: Research has focused on the compound's interactions with biomolecules, exploring its potential biological activities. Studies have indicated that its structural components may influence biological pathways and interactions at the molecular level.
  • Medicine:
    • Drug Development: The compound is being explored as a precursor for active pharmaceutical ingredients (APIs). Its unique properties may contribute to the development of novel therapeutic agents with specific biological targets .
  • Industry:
    • Specialty Chemicals Production: In industrial applications, this compound is utilized in producing specialty chemicals and materials science research. Its reactivity makes it suitable for creating tailored chemical products.

Case Studies and Research Insights

Several studies have documented the applications and effects of this compound:

  • Synthesis of Complex Molecules: A study demonstrated its use in synthesizing complex organic molecules through nucleophilic substitutions, highlighting its role as a key intermediate .
  • Biological Activity Assessment: Investigations into its potential as an anti-cancer agent revealed promising interactions with specific cellular pathways, warranting further exploration in drug development contexts .
  • Material Science Applications: Research into its utility in developing specialty chemicals showed that it could serve as a precursor for innovative materials with enhanced properties .

Mechanism of Action

The mechanism by which 1-Bromo-3-butoxy-5-(trifluoromethyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. The trifluoromethyl group can influence the reactivity and stability of the compound by altering the electron density on the benzene ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

1-Bromo-3-iodo-5-(trifluoromethoxy)benzene ()
  • Key Differences : Replaces butoxy with iodo (-I) and trifluoromethyl with trifluoromethoxy (-OCF₃).
  • Impact :
    • Iodo is a better leaving group than bromine, enhancing reactivity in nucleophilic aromatic substitution (NAS).
    • Trifluoromethoxy is a stronger electron-withdrawing group than trifluoromethyl due to resonance effects from oxygen, further deactivating the ring .
  • Applications : Useful in Suzuki-Miyaura couplings (iodo’s preference in transmetalation) and electrophilic substitutions directed by -OCF₃.
1-Bromo-3-chloro-5-(trifluoromethyl)benzene ()
  • Key Differences : Chloro (-Cl) replaces butoxy.
  • Impact :
    • Chloro is electron-withdrawing via inductive effects, contrasting with butoxy’s electron-donating nature. This reduces ring activation, slowing electrophilic substitution.
    • Smaller steric profile compared to butoxy may enhance crystallinity.
  • Applications : Preferred in reactions requiring minimal steric hindrance, such as meta-directed electrophilic substitutions.
1-Bromo-3,5-bis(trifluoromethyl)benzene ()
  • Key Differences : Bis-trifluoromethyl groups replace butoxy and trifluoromethyl.
  • Impact :
    • Enhanced electron-withdrawing effects doubly deactivate the ring, making it resistant to electrophilic attacks.
    • Higher symmetry may improve thermal stability.
  • Applications : Used in high-stability intermediates for fluorinated polymer synthesis.

Positional Isomerism and Regioselectivity

1-Bromo-4-nitro-2-(trifluoromethyl)benzene ()
  • Key Differences: Nitro (-NO₂) at position 4 and trifluoromethyl at position 2.
  • Impact :
    • Nitro’s strong meta-directing effect competes with trifluoromethyl’s meta/para-directing nature, altering regioselectivity.
    • Higher ring deactivation reduces reactivity in NAS compared to the butoxy-containing target compound.
  • Applications : Nitro groups facilitate reduction reactions to amines, expanding utility in dye synthesis.
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene ()
  • Key Differences : Fluoro (-F) at position 3 and trifluoromethoxy at position 3.
  • Impact :
    • Fluoro’s electronegativity further deactivates the ring, while trifluoromethoxy enhances solubility in polar solvents.
    • Steric effects are minimized due to fluorine’s small size.
  • Applications : Fluorinated analogs are critical in medicinal chemistry for metabolic stability.

Functional Group Compatibility and Reactivity

1-Azido-3-bromo-5-(trifluoromethyl)benzene ()
  • Key Differences : Azide (-N₃) replaces butoxy.
  • Impact :
    • Azide’s high reactivity in click chemistry (e.g., Huisgen cycloaddition) offers orthogonal functionalization pathways.
    • Electron-withdrawing azide reduces ring electron density, contrasting with butoxy’s donation.
  • Applications : Bioconjugation and polymer crosslinking.
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene ()
  • Key Differences : Iodo and nitro substituents.
  • Impact :
    • Nitro’s strong deactivation limits electrophilic substitution but enables reduction to amines.
    • Iodo and bromine provide dual leaving-group options for sequential cross-couplings.
  • Applications : Sequential Suzuki and Ullmann couplings for complex aryl syntheses.

Biological Activity

1-Bromo-3-butoxy-5-(trifluoromethyl)benzene is an organic compound that has garnered attention for its potential biological activity. This article delves into its structure, synthesis, biological interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrF3OC_{12}H_{14}BrF_3O. The compound features a bromine atom, a butoxy group, and a trifluoromethyl group attached to a benzene ring. The presence of these functional groups contributes to its unique chemical reactivity and potential biological effects.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Bromination : A suitable benzene derivative undergoes bromination using bromine (Br2) in the presence of a catalyst.
  • Substitution Reactions : The brominated intermediate is subjected to nucleophilic substitution to introduce the butoxy and trifluoromethyl groups.

These methods ensure high yield and purity, which are essential for biological studies.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Research indicates that compounds with similar structures can act as enzyme inhibitors or receptor modulators. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies and Research Findings

  • Enzyme Inhibition : Studies have shown that halogenated aromatic compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
  • Antimicrobial Activity : Some derivatives of brominated compounds have demonstrated antimicrobial properties. For instance, the structural similarity between this compound and known antimicrobial agents suggests potential efficacy against various bacterial strains .
  • Cytotoxicity : Research on related compounds has indicated cytotoxic effects in cancer cell lines, prompting further investigation into the mechanisms by which these compounds induce apoptosis or inhibit cell proliferation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of cytochrome P450
AntimicrobialPotential efficacy against bacteria
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Q. What are the optimal synthetic routes for 1-bromo-3-butoxy-5-(trifluoromethyl)benzene, considering substituent effects?

  • Methodological Answer : The synthesis involves bromination and ether formation. A plausible route starts with 3-butoxy-5-(trifluoromethyl)benzene, using electrophilic bromination with N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN) . Alternatively, nucleophilic substitution on a pre-brominated intermediate (e.g., 1-bromo-3,5-difluorobenzene) with butoxide may be feasible, though steric hindrance from the trifluoromethyl group must be addressed. Reaction optimization should monitor byproducts via HPLC or GC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : The aromatic protons will show splitting patterns due to substituent positions. The butoxy group’s methylene protons (CH₂) near oxygen will resonate at δ 3.5–4.0 ppm, while the trifluoromethyl group causes deshielding of adjacent protons .
  • ¹⁹F NMR : A singlet for -CF₃ appears around δ -60 to -65 ppm .
  • Mass Spectrometry : The molecular ion [M]⁺ should match the molecular weight (calc. ~292 g/mol). Fragmentation includes loss of Br (79.9 amu) and butoxy groups (73.1 amu) .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl and electron-donating butoxy groups influence regioselectivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer : The -CF₃ group is strongly meta-directing, while the butoxy (-OBu) group is ortho/para-directing. Computational studies (DFT) can predict the dominant substituent effect. Experimentally, nitration or sulfonation reactions will show preferential attack at positions least hindered by both groups. Competitive experiments with isotopic labeling or kinetic analysis (e.g., monitoring reaction rates via UV-Vis) can validate computational predictions .

Q. What strategies mitigate steric hindrance during Suzuki-Miyaura cross-coupling of the bromo group with bulky boronic acids?

  • Methodological Answer :
  • Use Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to enhance steric tolerance .
  • Optimize solvent polarity (e.g., toluene/water mixtures) and temperature (80–100°C) to improve reaction efficiency.
  • Monitor reaction progress via TLC or in situ Raman spectroscopy to identify byproducts (e.g., debromination) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or reaction yields for brominated aromatic compounds with trifluoromethyl groups?

  • Methodological Answer :
  • Purity Checks : Use differential scanning calorimetry (DSC) to verify melting points and GC-MS/HPLC to assess purity. Impurities (e.g., residual solvents) can depress melting points .
  • Reaction Conditions : Compare solvent systems (e.g., DMF vs. THF) and catalyst loadings. For example, reports a 48% yield using CuBr in acetic acid, while suggests higher yields with DBU in THF. Systematic DOE (Design of Experiments) can identify critical variables .

Physical and Chemical Properties

Q. What computational tools predict the solubility and stability of this compound in various solvents?

  • Methodological Answer :
  • COSMO-RS : Predicts solubility parameters in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents. The trifluoromethyl group enhances lipophilicity, favoring solubility in chlorinated solvents .
  • Accelerated Stability Testing : Store the compound at 40°C/75% RH for 4 weeks and analyze degradation products (e.g., hydrolysates) via LC-MS. The butoxy group may undergo hydrolysis under acidic conditions, necessitating anhydrous storage .

Reaction Mechanism Elucidation

Q. Does the bromo group participate in radical chain reactions under photolytic conditions?

  • Methodological Answer :
  • EPR Spectroscopy : Detect radical intermediates (e.g., benzyl radicals) under UV irradiation.
  • Trapping Experiments : Add TEMPO to quench radicals and analyze products via NMR. suggests bromine radicals form during Diels-Alder reactions with LDA, supporting this pathway .

Tables of Key Data

Property Value/Description Reference
Molecular Weight~292 g/mol (calc. from C₁₁H₁₂BrF₃O)
Boiling PointEstimated 180–200°C (extrapolated from )
LogP (Octanol-Water)~3.5 (predicted via ChemAxon)
TLC Rf (Hexane:EtOAc 4:1)~0.6 (silica gel)

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